3-(2-Fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole ring fused with a thione group. Its structure includes a 2-fluorophenyl substituent at position 3 and a furan-2-yl allylideneamino moiety at position 2. These groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. The compound is synthesized via Schiff base condensation between 4-amino-5-(2-fluorophenyl)-1H-1,2,4-triazole-3-thione and 3-(furan-2-yl)allylidene aldehyde under acidic conditions .
Properties
CAS No. |
676339-23-4 |
|---|---|
Molecular Formula |
C15H11FN4OS |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4OS/c16-13-8-2-1-7-12(13)14-18-19-15(22)20(14)17-9-3-5-11-6-4-10-21-11/h1-10H,(H,19,22)/b5-3+,17-9+ |
InChI Key |
UFXVIXBQKSDPRK-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
The triazole-thione core is synthesized via cyclization of thiocarbohydrazide with 2-fluorobenzaldehyde:
Procedure
-
Reagents : Thiocarbohydrazide (1 equiv), 2-fluorobenzaldehyde (1.2 equiv), acetic acid (solvent).
-
Conditions : Reflux at 110°C for 4–6 hours.
-
Workup : Pour into ice-water, filter, and recrystallize from ethanol.
Mechanism :
Schiff Base Formation with 3-(Furan-2-yl)allylidene Amine
The amino group on the triazole reacts with 3-(furan-2-yl)acrylaldehyde to form the Schiff base:
Procedure
-
Reagents : Triazole-thione intermediate (1 equiv), 3-(furan-2-yl)acrylaldehyde (1.1 equiv), acetic acid.
-
Conditions : Reflux at 100°C for 3 hours.
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).
Characterization Data
-
Melting Point : 214–216°C
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, –NH), 7.89 (d, J = 15.4 Hz, 1H, allylidene), 7.45–7.12 (m, 4H, Ar–H), 6.82 (d, J = 3.2 Hz, 1H, furan), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Key Findings :
-
Acetic Acid Superiority : Compared to ethanol or THF, acetic acid enhances protonation of intermediates, accelerating cyclization.
-
Catalytic Additives : Use of KOH in CS₂-mediated steps improves thione group incorporation (yield increase: ~12%).
Analytical Characterization Techniques
Post-synthesis validation employs:
Spectroscopic Methods
Chromatographic Purity Assessment
Comparative Analysis with Analogous Compounds
Structural analogs demonstrate variability in synthetic yields based on substituents:
| Compound | Yield (%) | Key Difference |
|---|---|---|
| 4-Phenyl-1,2,4-triazole-3-thione | 75 | Simpler aryl group |
| 4-(4-Chlorophenyl) analog | 65 | Electron-withdrawing Cl |
| Target Compound | 63 | Bulky furan-allylidene |
The furan moiety’s steric hindrance reduces yield by ~10% compared to phenyl analogs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
The compound 3-(2-Fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione , identified by CAS number 675121-45-6, is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the applications of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Physical Properties
- The compound is characterized by its thione functional group, which contributes to its biological activity. The presence of the fluorophenyl and furan moieties enhances its lipophilicity and potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. Studies suggest that the mechanism involves disruption of cell membrane integrity and interference with essential metabolic pathways.
Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives, including this compound, against Candida albicans. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungals, indicating a promising lead for further development in antifungal therapy.
Anticancer Potential
Triazoles are known for their anticancer properties, often acting as inhibitors of key enzymes involved in tumor growth. The compound has been investigated for its ability to induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. Mechanistic studies suggested that the compound triggers mitochondrial-mediated apoptosis pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies have shown that this triazole derivative can inhibit pro-inflammatory cytokine production in vitro.
Case Study: Inhibition of Cytokine Production
A recent investigation assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects: Fluorine at the phenyl group enhances electronegativity, improving binding to biological targets like enzymes .
Synthetic Efficiency :
- Microwave-assisted methods (e.g., 85% yield for 6k ) outperform traditional reflux, reducing reaction time from hours to minutes .
Crystallographic Stability :
- Compounds with planar substituents (e.g., biphenyl) form stable crystals, aiding in X-ray diffraction studies .
Biological Relevance :
- Fluorophenyl and chlorophenyl analogs show promise in antimicrobial and antitubercular applications, suggesting the target compound may share similar activity .
Biological Activity
3-(2-Fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. The presence of a fluorinated phenyl group and a furan moiety suggests potential interactions with various biological targets, making this compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 314.34 g/mol. Its structure includes a triazole ring, a thione group, and substituents that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 675121-45-6 |
Biological Activity Overview
Research indicates that compounds containing triazole and thione functionalities exhibit various biological activities, including:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Activity : The thiazole and triazole frameworks are often associated with antimicrobial properties. Compounds similar to the one have been tested against bacterial strains and fungi, showing efficacy comparable to conventional antibiotics .
- Anti-inflammatory Effects : Some derivatives of triazoles have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways .
The mechanism by which 3-(2-Fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione exerts its biological effects likely involves:
- Interaction with Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting that this compound may also interact with COX enzymes or similar targets.
- Cellular Pathway Modulation : The presence of the triazole ring allows for potential interaction with cellular receptors that regulate cell proliferation and apoptosis, contributing to its anticancer activity.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can influence oxidative stress pathways, leading to either protective or damaging effects on cells depending on the context .
Anticancer Activity
In a study examining various triazole-thione derivatives, it was found that compounds with similar structures exhibited significant activity against breast and colon cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Derivative A | MCF-7 | 27.3 |
| Derivative B | HCT-116 | 6.2 |
These findings suggest that the structural features of triazoles can be optimized for enhanced anticancer properties.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against several bacterial strains revealed that certain compounds had comparable or superior activity to traditional antibiotics like streptomycin:
| Compound | Bacterial Strain | Efficacy |
|---|---|---|
| Compound C | Staphylococcus aureus | Effective |
| Compound D | Escherichia coli | Comparable |
This highlights the potential for developing new antimicrobial agents based on the triazole-thione scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-fluorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
The synthesis typically involves a multi-step condensation reaction. A general method includes refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with a substituted aldehyde (e.g., 2-fluorobenzaldehyde derivatives) in ethanol or methanol under basic conditions (e.g., aqueous KOH). The reaction mixture is purified via recrystallization or chromatography to isolate the Schiff base product . Optimization of solvent polarity and reaction time is critical to achieving high yields.
Q. How can spectroscopic techniques validate the structure of this triazole-thione derivative?
- NMR : and NMR are used to confirm the presence of the furan ring (δ ~6.3–7.4 ppm for protons), fluorophenyl group (δ ~7.0–7.5 ppm), and thione moiety (δ ~160–170 ppm for ) .
- IR : The thione (C=S) stretch appears at ~1200–1250 cm, while the C=N (azomethine) stretch is observed at ~1600 cm .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the triazole core .
Q. What crystallographic tools are recommended for resolving its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., π-π stacking, hydrogen bonds), and ORTEP-3 for generating thermal ellipsoid plots. Data collection with a Bruker SMART APEXII CCD area detector ensures high-resolution results .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO). These analyses reveal charge transfer mechanisms and reactive sites for electrophilic/nucleophilic attacks. Polarizable continuum models (PCM) simulate solvent effects on electronic transitions .
Q. How should researchers address contradictions in reported biological activity data for structurally similar triazole-thiones?
- Statistical Validation : Apply error analysis (e.g., standard deviation, confidence intervals) to replicate experiments under identical conditions .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methyl groups) on bioactivity. For example, fluorophenyl groups enhance metabolic stability, while furan rings may modulate solubility .
- Crystallographic Data : Use Mercury CSD to correlate packing motifs (e.g., hydrogen-bonding networks) with bioavailability .
Q. What strategies resolve ambiguities in tautomeric forms of the triazole-thione core?
- Variable-Temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., thione vs. thiol forms).
- X-ray Charge Density Analysis : Resolve electron density maps to confirm the thione (C=S) configuration .
- Theoretical Calculations : Compare relative energies of tautomers using DFT to predict stability under experimental conditions .
Q. How can intermolecular interaction studies guide co-crystal design for enhanced physicochemical properties?
Analyze hydrogen-bond acceptors/donors (e.g., triazole N atoms, thione S) using Mercury’s Materials Module. Co-crystallization with carboxylic acids (e.g., succinic acid) can improve solubility via salt formation. Pair distribution function (PDF) analysis validates short-range order in amorphous dispersions .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthetic procedures?
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers.
- Yield Optimization : Screen solvents (DMF vs. ethanol) and catalysts (e.g., p-toluenesulfonic acid) to minimize side products .
Q. How should researchers validate crystallographic data quality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
